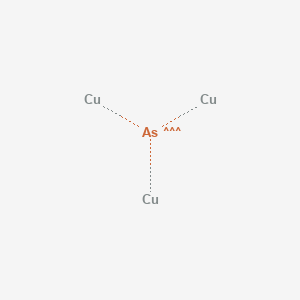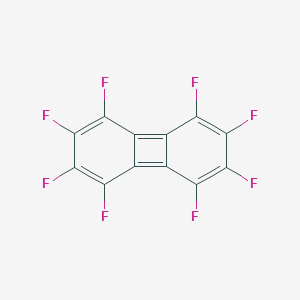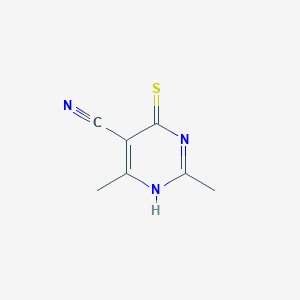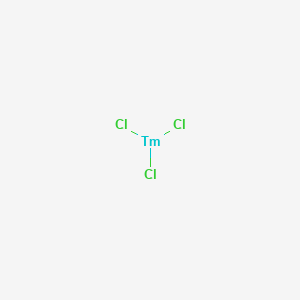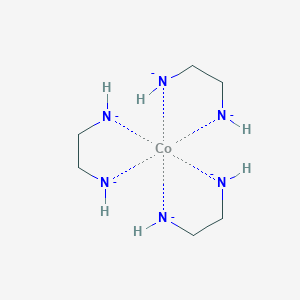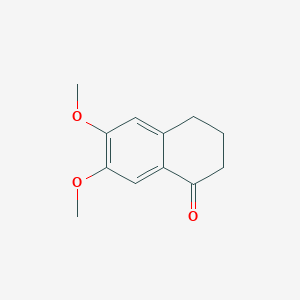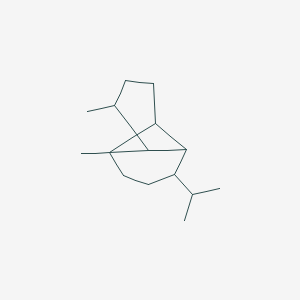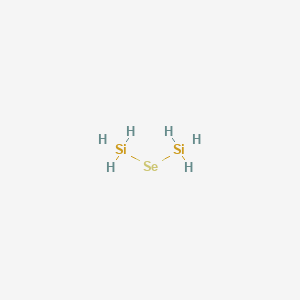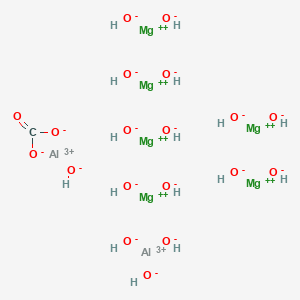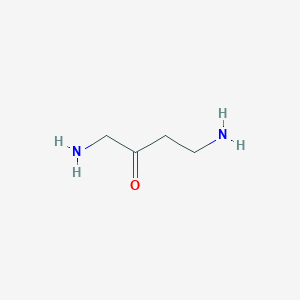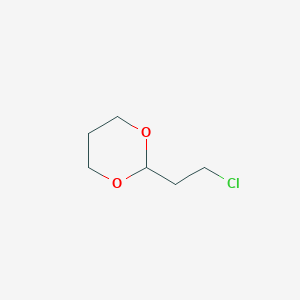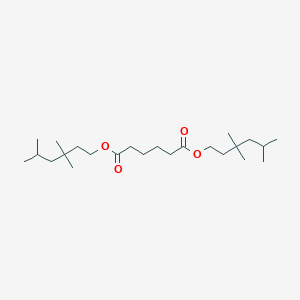
Bis(3,3,5-trimethylhexyl) hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,3,5-trimethylhexyl) hexanedioate, also known as DOA, is a type of plasticizer commonly used in the production of polyvinyl chloride (PVC) products. DOA is a clear, colorless liquid with a faint odor and is widely used in industries such as construction, automotive, and packaging.
Mecanismo De Acción
Bis(3,3,5-trimethylhexyl) hexanedioate acts as a plasticizer by increasing the free volume of the PVC matrix, thus reducing the intermolecular forces between the polymer chains. This results in increased flexibility and improved mechanical properties of the PVC product.
Efectos Bioquímicos Y Fisiológicos
Bis(3,3,5-trimethylhexyl) hexanedioate has been shown to have low toxicity and is considered safe for use in food packaging and medical applications. However, some studies have reported potential adverse effects on reproductive and developmental health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(3,3,5-trimethylhexyl) hexanedioate is a versatile plasticizer that can be used in a wide range of applications. It has good compatibility with PVC and other polymers, and its low volatility makes it suitable for use in high-temperature applications. However, Bis(3,3,5-trimethylhexyl) hexanedioate has limited solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
1. Development of new plasticizers with improved properties and lower toxicity.
2. Investigation of the potential health effects of Bis(3,3,5-trimethylhexyl) hexanedioate and other plasticizers.
3. Optimization of the synthesis and purification of Bis(3,3,5-trimethylhexyl) hexanedioate.
4. Development of new applications for Bis(3,3,5-trimethylhexyl) hexanedioate in fields such as biomedicine and electronics.
5. Investigation of the environmental impact of Bis(3,3,5-trimethylhexyl) hexanedioate and other plasticizers.
Métodos De Síntesis
Bis(3,3,5-trimethylhexyl) hexanedioate is synthesized by esterification of hexanedioic acid with 3,3,5-trimethylhexanol. The reaction is catalyzed by an acid catalyst, and the resulting Bis(3,3,5-trimethylhexyl) hexanedioate is purified by distillation.
Aplicaciones Científicas De Investigación
Bis(3,3,5-trimethylhexyl) hexanedioate has been extensively studied for its use as a plasticizer in PVC products. It has been reported to improve the flexibility, durability, and resistance to heat and cold of PVC products. Bis(3,3,5-trimethylhexyl) hexanedioate is also used as a lubricant in metalworking and as a solvent in various applications.
Propiedades
Número CAS |
13007-41-5 |
|---|---|
Nombre del producto |
Bis(3,3,5-trimethylhexyl) hexanedioate |
Fórmula molecular |
C24H46O4 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
bis(3,3,5-trimethylhexyl) hexanedioate |
InChI |
InChI=1S/C24H46O4/c1-19(2)17-23(5,6)13-15-27-21(25)11-9-10-12-22(26)28-16-14-24(7,8)18-20(3)4/h19-20H,9-18H2,1-8H3 |
Clave InChI |
BVDJZDODWHVXPA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C |
SMILES canónico |
CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C |
Sinónimos |
Adipic acid bis(3,3,5-trimethylhexyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



